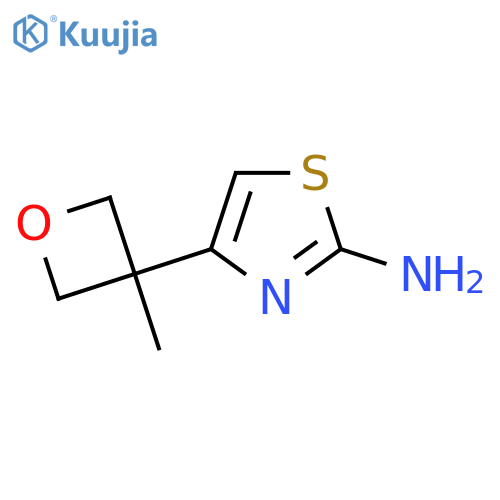

Cas no 2228469-96-1 (4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine)

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine

- EN300-1818648

- 2228469-96-1

-

- インチ: 1S/C7H10N2OS/c1-7(3-10-4-7)5-2-11-6(8)9-5/h2H,3-4H2,1H3,(H2,8,9)

- InChIKey: WXVHQMRFHJVBFJ-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(=C1)C1(C)COC1

計算された属性

- せいみつぶんしりょう: 170.05138412g/mol

- どういたいしつりょう: 170.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 76.4Ų

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1818648-1.0g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 1g |

$1229.0 | 2023-06-03 | ||

| Enamine | EN300-1818648-10.0g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 10g |

$5283.0 | 2023-06-03 | ||

| Enamine | EN300-1818648-0.5g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 0.5g |

$877.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-0.1g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-0.05g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-10g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-0.25g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-5.0g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 5g |

$3562.0 | 2023-06-03 | ||

| Enamine | EN300-1818648-1g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1818648-5g |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine |

2228469-96-1 | 5g |

$2650.0 | 2023-09-19 |

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine 関連文献

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amineに関する追加情報

4-(3-Methyloxetan-3-yl)-1,3-thiazol-2-amine: A Comprehensive Overview

4-(3-Methyloxetan-3-yl)-1,3-thiazol-2-amine (CAS No: 2228469-96-1) is a unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its thiazole ring and oxetane substituent, has garnered attention due to its versatile properties and promising applications in drug discovery and material science.

The thiazole core of this molecule is a heterocyclic aromatic ring containing sulfur and nitrogen atoms, which contributes to its stability and reactivity. The oxetane substituent, a four-membered cyclic ether with a methyl group attached, adds complexity to the molecule's structure, enhancing its functionality. Recent studies have highlighted the importance of such structural features in modulating the compound's physicochemical properties and biological activity.

One of the most notable aspects of 4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine is its role in drug design. Researchers have explored its potential as a lead compound for developing new therapeutic agents. For instance, studies published in 2023 have demonstrated its ability to inhibit certain enzymes involved in neurodegenerative diseases, suggesting its potential as a candidate for treating conditions like Alzheimer's disease.

The synthesis of this compound involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for pharmacological studies. The use of green chemistry principles in its synthesis has also been reported, aligning with global efforts to reduce environmental impact.

In terms of applications, 4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Research conducted in 2023 has explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to efficiently conduct electrons could enhance device performance.

Furthermore, the compound's biological activity has been extensively studied. In vitro assays have revealed its ability to modulate cellular signaling pathways, particularly those involved in inflammation and apoptosis. These findings have opened new avenues for exploring its role in anti-inflammatory and anticancer therapies.

From an analytical standpoint, the characterization of 4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine has been achieved using advanced spectroscopic techniques such as NMR and mass spectrometry. These methods have provided insights into its molecular structure and stability under various conditions.

In conclusion, 4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine (CAS No: 2228469-96-1) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug development and materials science. As ongoing studies continue to uncover new aspects of its properties and applications, this compound is poised to play an increasingly important role in scientific advancements.

2228469-96-1 (4-(3-methyloxetan-3-yl)-1,3-thiazol-2-amine) 関連製品

- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)

- 866145-30-4(4(3H)-Pyrimidinone,6-(methoxymethyl)-2-(4-pyridinyl)-)

- 1353855-93-2(4-bromo-3-cyclopropylaniline)

- 1368820-28-3(1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)

- 2210-25-5(N-Isopropylacrylamide)

- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)

- 2138222-30-5(Sodium 5-bromo-3-methylthiophene-2-sulfinate)

- 5992-61-0(Methyl 2,3-dimethyl-5-methoxybenzoate)

- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)

- 1804371-86-5(6-(Difluoromethyl)-2-fluoro-3-(trifluoromethyl)pyridine-4-acetonitrile)